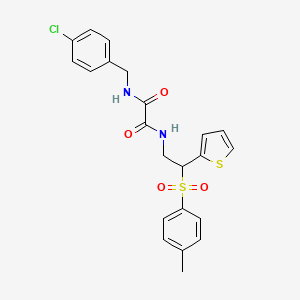

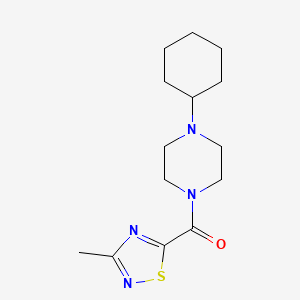

![molecular formula C20H25N3O3S B2508288 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320607-44-9](/img/structure/B2508288.png)

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex bicyclic molecules often involves multiple steps that require careful control of stereochemistry. In the case of compounds similar to "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one", the synthesis process can be intricate. For instance, the synthesis of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was achieved and characterized by 1H and 13C NMR and HRMS spectroscopy. The absolute molecular configuration was confirmed by X-ray crystallography, which is a critical step in ensuring the desired stereochemistry is obtained . Similarly, the synthesis of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes was accomplished through a diastereoselective reaction with aromatic aldehydes, with the structure being established based on 1H NMR data . These studies highlight the importance of NMR spectroscopy and X-ray crystallography in the synthesis and characterization of complex bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by the presence of multiple chiral centers and functional groups that can engage in various intermolecular interactions. For example, the crystal structure analysis of a related compound revealed the presence of intermolecular hydrogen bonds of the type O–H…O, which are crucial for the stability of the crystal lattice . The configuration of substituents, such as the methyl group and chlorophenyl group in the cis position, can also influence the overall conformation and stability of the molecule. These structural features are essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

The reactivity of bicyclic compounds is influenced by their molecular structure, particularly the functional groups present and their relative configuration. The presence of an imidazole group, as in the compound of interest, suggests potential for interactions with various reagents and participation in chemical reactions that exploit the nucleophilic character of the nitrogen atom. The synthesis of related compounds often involves reactions with aromatic aldehydes, which can be diastereoselective, leading to the formation of multiple stereoisomers . Understanding the reactivity patterns of these compounds is crucial for designing synthetic routes and predicting the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one" are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other polar functional groups, can affect properties such as solubility, melting point, and boiling point. The stereochemistry of the molecule can also influence its physical properties, such as optical rotation, which is relevant for compounds with chiral centers . Additionally, the presence of an imidazole ring suggests potential biological activity, as this moiety is often found in pharmacologically active compounds. Understanding these properties is essential for the development of new materials and drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Rhodium(I)-Catalyzed Pauson–Khand Reaction

Inagaki, Kawamura, and Mukai (2007) reported on the Rh(I)-catalyzed Pauson–Khand reaction (PKR) of certain derivatives, leading to the formation of compounds with complex bicyclic structures similar to the compound . This synthesis route could be relevant for constructing the bicyclic core of the mentioned compound (Inagaki, Kawamura, & Mukai, 2007).

Crystal Structure Characterization

Yang et al. (2008) explored the crystal structure of a compound with a similar bicyclic structure, providing insights into the stereochemistry and molecular conformation that could be pertinent for understanding the structural aspects of the mentioned compound (Yang, Zhu, Niu, Chen, & Lu, 2008).

Potential Biological Activities

Antimicrobial and Anticancer Activities

Kayarmar et al. (2014) synthesized novel analogues based on the imidazoquinoline structural framework, displaying promising antimicrobial and anticancer activities. The structural motifs and functional groups in these analogues share similarities with the compound , suggesting potential biological activities worth exploring (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).

Muscarinic Activities

Wadsworth et al. (1992) investigated the muscarinic activities of quinuclidinyl derivatives, highlighting the importance of specific substituents for biological activity. This research underscores the potential for compounds with azabicyclic and sulfonyl motifs, like the one , to interact with muscarinic receptors (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, & Hawkins, 1992).

Eigenschaften

IUPAC Name |

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHQJOVGZNJWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methanesulfonylphenyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

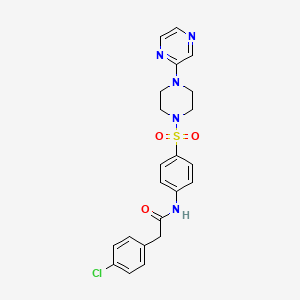

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

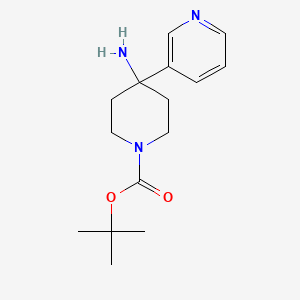

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

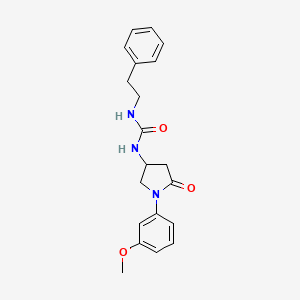

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)